![molecular formula C12H12S B8715719 Thiophene, 2-[(4-methylphenyl)methyl]- CAS No. 113386-21-3](/img/structure/B8715719.png)
Thiophene, 2-[(4-methylphenyl)methyl]-
Overview
Description
Thiophene, 2-[(4-methylphenyl)methyl]- is a useful research compound. Its molecular formula is C12H12S and its molecular weight is 188.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Thiophene derivatives have shown promise as anticancer agents. Research indicates that certain thiophene compounds can inhibit key proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT. For instance, a study demonstrated that specific thiophene derivatives exhibited selective toxicity against liver cell carcinoma with IC50 values indicating effective antiproliferative activity . These findings suggest that thiophene derivatives could serve as potential leads in the development of new anticancer therapies.
2. Anti-inflammatory Properties
Thiophene compounds are recognized for their anti-inflammatory effects. They target cyclooxygenases and lipoxygenases, which play critical roles in the inflammatory response. The ability of thiophene derivatives to penetrate biological membranes enhances their efficacy as anti-inflammatory agents . This characteristic makes them suitable candidates for treating various inflammatory conditions.
3. Antidiabetic Applications
The compound has been identified as a pharmaceutical intermediate in the synthesis of drugs used for managing type II diabetes. Specifically, it is involved in the preparation of Canagliflozin, a medication that helps control blood sugar levels by inhibiting glucose reabsorption in the kidneys . This application underscores the compound's relevance in metabolic disease management.
Synthetic Methods
The synthesis of "Thiophene, 2-[(4-methylphenyl)methyl]-" typically involves several chemical reactions that enhance its yield and purity. Common methods include:
- Suzuki Cross-Coupling Reactions : This method is often employed to construct complex thiophene structures by coupling boronic acids with halides under palladium catalysis. Such reactions have been optimized to improve efficiency and reduce waste .
- Reductive Amination : The compound can be synthesized through reductive amination processes involving thiophenes and amines, which yield high-purity products suitable for further biological testing .
Case Studies
Properties
CAS No. |
113386-21-3 |
---|---|
Molecular Formula |
C12H12S |
Molecular Weight |
188.29 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methyl]thiophene |
InChI |
InChI=1S/C12H12S/c1-10-4-6-11(7-5-10)9-12-3-2-8-13-12/h2-8H,9H2,1H3 |
InChI Key |
KSZBBGSOBWUIOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC=CS2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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